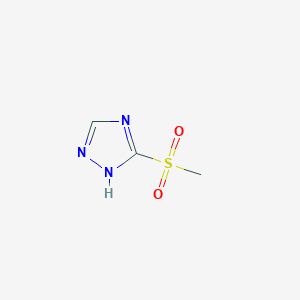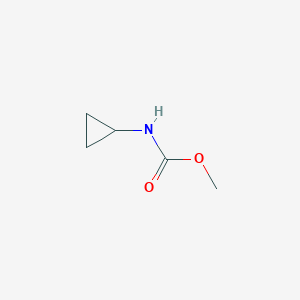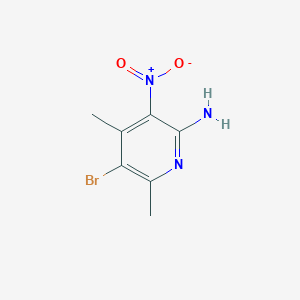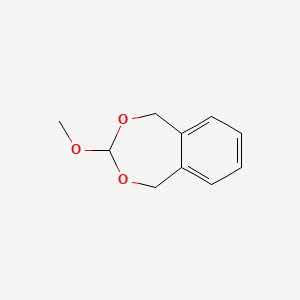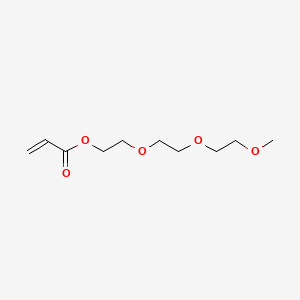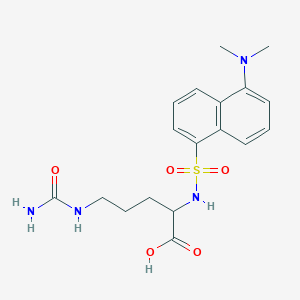
Dansyl-L-citrulline
Übersicht
Beschreibung
Dansyl-L-citrulline is a compound that combines the fluorescent dansyl group with the amino acid L-citrulline. The dansyl group, derived from 1-dimethylaminonaphthalene-5-sulfonyl chloride, is known for its strong fluorescence properties, making it useful in various biochemical applications. L-citrulline is a non-essential amino acid involved in the urea cycle, where it helps detoxify ammonia and is a precursor to L-arginine, which plays a role in nitric oxide production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dansyl-L-citrulline is synthesized by reacting L-citrulline with dansyl chloride. The reaction typically occurs in a basic aqueous solution, such as sodium carbonate buffer, at room temperature. The free amino group of L-citrulline reacts with dansyl chloride, forming the dansylated product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process would include the purification of the product through techniques such as liquid chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Dansyl-L-citrulline primarily undergoes substitution reactions due to the presence of the dansyl group. The dansyl group can react with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Dansylation Reaction: Dansyl chloride in the presence of a base (e.g., sodium carbonate buffer) reacts with the amino group of L-citrulline.
Hydrolysis: Acidic or basic conditions can hydrolyze the dansyl group from the amino acid.
Major Products:
Dansylated Amino Acids: The primary product is this compound.
Hydrolyzed Products: Under hydrolysis, the dansyl group can be removed, yielding free L-citrulline and dansyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dansyl-L-citrulline has several applications in scientific research:
Biochemistry: Used as a fluorescent probe to study protein and peptide interactions due to its strong fluorescence.
Analytical Chemistry: Employed in the quantification of amino acids and peptides through techniques like liquid chromatography-mass spectrometry (LC-MS).
Medical Research: Investigated for its role in nitric oxide production and potential therapeutic effects in cardiovascular health.
Environmental Sensing: Dansyl derivatives, including this compound, are used in sensors for detecting hazardous chemicals and monitoring environmental conditions.
Wirkmechanismus
Dansyl-L-citrulline exerts its effects primarily through the fluorescence properties of the dansyl group. The dansyl group absorbs light at specific wavelengths and emits fluorescence, making it useful for detecting and quantifying biological molecules. L-citrulline, on the other hand, is converted to L-arginine in the body, which then produces nitric oxide, a molecule involved in vasodilation and cardiovascular health .
Vergleich Mit ähnlichen Verbindungen
Dansyl-L-arginine: Another dansylated amino acid used for similar fluorescence applications.
Dansyl-L-lysine: Used in protein sequencing and fluorescence studies.
Dansyl-L-ornithine: Utilized in biochemical assays and research.
Uniqueness: Dansyl-L-citrulline is unique due to its combination of the fluorescent dansyl group and the amino acid L-citrulline, which plays a role in nitric oxide production. This dual functionality makes it valuable in both fluorescence-based assays and studies related to cardiovascular health.
Eigenschaften
IUPAC Name |
5-(carbamoylamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-22(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)21-14(17(23)24)8-5-11-20-18(19)25/h3-4,6-7,9-10,14,21H,5,8,11H2,1-2H3,(H,23,24)(H3,19,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIMHPVNJYGOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393181 | |
| Record name | Dansyl-L-citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74672-25-6 | |
| Record name | Dansyl-L-citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


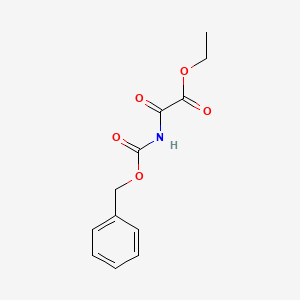
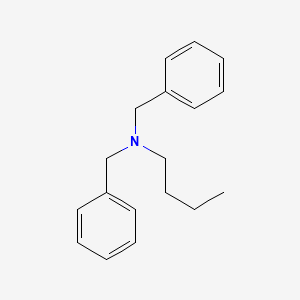
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608332.png)
